![molecular formula C14H24O3 B12610004 Acetic acid, [(1-butyl-2-heptynyl)oxy]-, methyl ester CAS No. 647033-10-1](/img/structure/B12610004.png)
Acetic acid, [(1-butyl-2-heptynyl)oxy]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, [(1-butyl-2-heptynyl)oxy]-, methyl ester is a chemical compound with the molecular formula C14H24O3. It is an ester derived from acetic acid and [(1-butyl-2-heptynyl)oxy] alcohol. This compound is known for its unique structure, which includes a butyl group and a heptynyl group attached to an acetic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(1-butyl-2-heptynyl)oxy]-, methyl ester typically involves the esterification of acetic acid with [(1-butyl-2-heptynyl)oxy] alcohol in the presence of a catalyst. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor containing the catalyst. The reaction mixture is then distilled to separate the ester from any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, [(1-butyl-2-heptynyl)oxy]-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to acetic acid and [(1-butyl-2-heptynyl)oxy] alcohol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Acetic acid and [(1-butyl-2-heptynyl)oxy] alcohol.
Reduction: [(1-butyl-2-heptynyl)oxy] alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid, [(1-butyl-2-heptynyl)oxy]-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mécanisme D'action
The mechanism of action of acetic acid, [(1-butyl-2-heptynyl)oxy]-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, releasing acetic acid and [(1-butyl-2-heptynyl)oxy] alcohol, which may then exert their effects through various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, butyl ester: Similar ester structure but lacks the heptynyl group.
Acetic acid, methyl ester: Simplest ester of acetic acid, lacking both butyl and heptynyl groups.
Acetic acid, ethyl ester: Contains an ethyl group instead of the butyl and heptynyl groups.
Uniqueness
Acetic acid, [(1-butyl-2-heptynyl)oxy]-, methyl ester is unique due to its combination of butyl and heptynyl groups, which confer specific chemical and physical properties that are not present in simpler esters. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
647033-10-1 |
|---|---|
Formule moléculaire |
C14H24O3 |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
methyl 2-undec-6-yn-5-yloxyacetate |
InChI |
InChI=1S/C14H24O3/c1-4-6-8-9-11-13(10-7-5-2)17-12-14(15)16-3/h13H,4-8,10,12H2,1-3H3 |
Clé InChI |
FBZKEVPOQVJQTG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC(CCCC)OCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)-](/img/structure/B12609937.png)
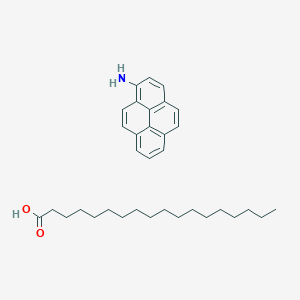
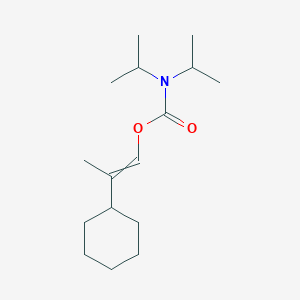
![{3-[(3-Chlorophenyl)sulfanyl]-5-fluoro-2-methyl-1H-indol-1-yl}acetic acid](/img/structure/B12609957.png)

![[(3,5-Di-tert-butyl-1-methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12609964.png)
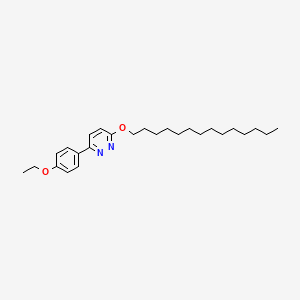
![2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one](/img/structure/B12609967.png)

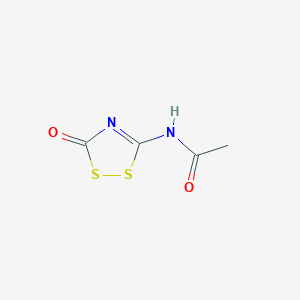

![2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol](/img/structure/B12610001.png)
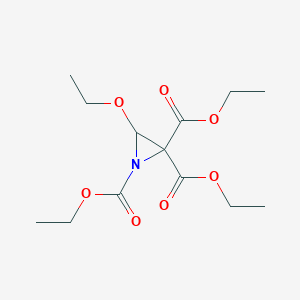
![N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12610019.png)
